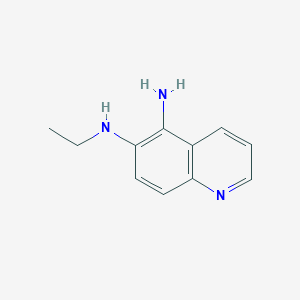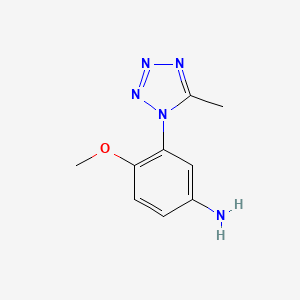![molecular formula C15H21NO3S B1452275 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one CAS No. 1170250-98-2](/img/structure/B1452275.png)
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
Piperidines, including 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one, are among the most important synthetic fragments for designing drugs . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Applications De Recherche Scientifique
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds are a significant class of synthetic antibiotics and have found application across a variety of therapeutic areas due to their bacteriostatic properties. Beyond their initial use in combating bacterial infections, sulfonamides have been explored for their potential in treating diseases caused by microorganisms, including viruses. They are integral to several clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their relevance extends to treating cancer, glaucoma, inflammation, and even dandruff, highlighting their versatility as pharmacological agents (Gulcin & Taslimi, 2018).
Antibody-Based Methods for Environmental and Food Analysis
Sulfonamide compounds, due to their wide range of biological activities, have also been employed in antibody-based methods for detecting various environmental and food contaminants. Their application in ELISA and immunosensors, particularly for detecting herbicides, polychlorinated biphenyls, surfactants, and selected veterinary drugs, demonstrates the broad utility of sulfonamide derivatives in environmental research and safety (Fránek & Hruška, 2018).
Synthesis of Novel Cyclic Compounds
Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide showcases the continued interest in sulfonamide derivatives for creating pharmaceuticals and functional molecules. These efforts highlight the ongoing innovation in organic chemistry focused on sulfonamide or sultam-based compounds, indicative of the value these structures hold in drug discovery and development (Kaneda, 2020).
Pharmaceutical and Medicinal Significance of Sulfur-Containing Motifs
The sulfur (SVI)-containing motifs, especially sulfonyl or sulfonamide-based analogues, are critical for the development of new therapeutic agents. With over 150 FDA-approved sulfur-based drugs, the importance of these compounds in treating a plethora of diseases is undeniable. Their applications span across antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, and anticancer agents, underscoring their significance in medicinal chemistry (Zhao et al., 2018).
Mécanisme D'action
The mode of action of a compound is typically determined by its interaction with specific biological targets. These could be proteins, enzymes, or receptors in the body. The compound may inhibit or activate the function of these targets, leading to changes in cellular processes and biochemical pathways .
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. These properties can greatly impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
The result of the compound’s action would depend on its specific targets and mode of action. It could lead to a variety of molecular and cellular effects, including changes in gene expression, enzyme activity, or cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12(2)11-13-3-5-15(6-4-13)20(18,19)16-9-7-14(17)8-10-16/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOSGMIMSOXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




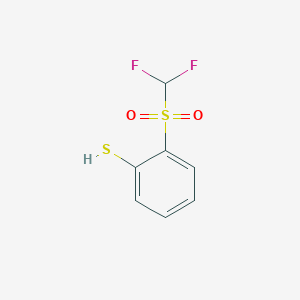
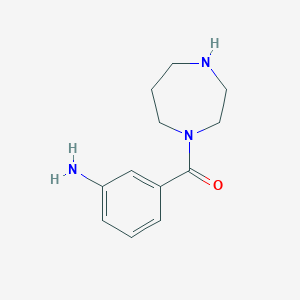

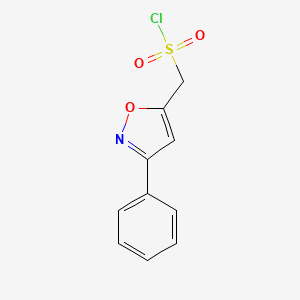

![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
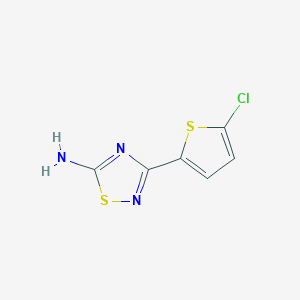
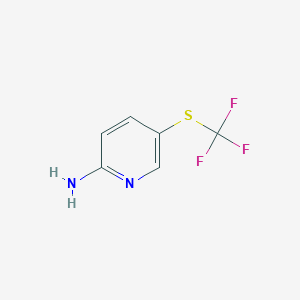
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)

